molecular formula C23H27FN2O2S B11050236 Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11050236
M. Wt: 414.5 g/mol
InChI Key: LJEFJTJEUANWNT-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the fluorophenyl group. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and 2-fluorophenyl ethyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality. The use of automated systems for reagent addition and product separation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets. The piperidine ring and fluorophenyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The carbonothioyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate can be compared to other similar compounds, such as:

    Ethyl 4-[({4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate: This compound has a similar structure but with a different fluorophenyl substitution pattern.

    Ethyl 4-[({4-[2-(2-chlorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate: The chlorine substitution can lead to different chemical properties and reactivity.

    Ethyl 4-[({4-[2-(2-bromophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate: The bromine substitution can affect the compound’s binding affinity and biological activity.

Properties

Molecular Formula

C23H27FN2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-(2-fluorophenyl)ethyl]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C23H27FN2O2S/c1-2-28-22(27)19-9-11-20(12-10-19)25-23(29)26-15-13-17(14-16-26)7-8-18-5-3-4-6-21(18)24/h3-6,9-12,17H,2,7-8,13-16H2,1H3,(H,25,29)

InChI Key

LJEFJTJEUANWNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC=CC=C3F

Origin of Product

United States

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